molecular formula C9H11FO B6329523 2-Fluoro-4-(methoxymethyl)-1-methylbenzene CAS No. 2404734-12-7

2-Fluoro-4-(methoxymethyl)-1-methylbenzene

Cat. No.: B6329523
CAS No.: 2404734-12-7
M. Wt: 154.18 g/mol
InChI Key: ZYCBAAOGBSLYHO-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxymethyl)-1-methylbenzene is an organic compound that belongs to the class of fluorobenzenes. This compound is characterized by the presence of a fluorine atom, a methoxymethyl group, and a methyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-fluoro-4-(methoxymethyl)-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCBAAOGBSLYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)COC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methoxymethyl)-1-methylbenzene can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 4-(methoxymethyl)-1-methylbenzene, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an organic solvent, such as acetonitrile or dichloromethane, under mild conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of environmentally benign fluorinating agents and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methoxymethyl)-1-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the fluorine atom or the methoxymethyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-4-(formylmethyl)-1-methylbenzene or 2-Fluoro-4-(carboxymethyl)-1-methylbenzene.

    Reduction: Formation of 2-Fluoro-4-(hydroxymethyl)-1-methylbenzene or 2-Fluoro-4-(methyl)-1-methylbenzene.

    Substitution: Formation of 2-Methoxy-4-(methoxymethyl)-1-methylbenzene or 2-Tert-butoxy-4-(methoxymethyl)-1-methylbenzene.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Intermediate in Organic Synthesis

2-Fluoro-4-(methoxymethyl)-1-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its fluorine atom enhances the compound's reactivity, making it suitable for various electrophilic aromatic substitution reactions. This property allows it to be utilized in synthesizing pharmaceuticals and agrochemicals.

Reaction Type Description Example Products
Electrophilic SubstitutionIntroduction of electrophiles to the aromatic ringFluorinated analogs of pharmaceuticals
Nucleophilic SubstitutionReplacement of the fluorine atom with nucleophilesAmines, alcohols, or thiols
Reduction ReactionsConversion of functional groups to lower oxidation statesAlcohols or hydrocarbons

2. Medicinal Chemistry

The compound is under investigation for its potential in drug development. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. Its methoxymethyl group may also contribute to improved solubility and pharmacokinetic properties.

Research indicates that this compound exhibits notable biological activities, including antimicrobial properties. The halogenated structure often correlates with enhanced biological efficacy.

Case Study: Antimicrobial Activity

A study evaluated various halogenated compounds for their antifungal activity. This compound demonstrated significant efficacy against common fungal pathogens, attributed to its ability to disrupt cell membrane integrity.

Case Study: Binding Affinity Studies

In binding affinity assays, this compound showed a higher interaction rate with target enzymes compared to non-fluorinated analogs. This suggests potential therapeutic applications in enzyme inhibition, particularly in metabolic pathways relevant to disease states.

Industrial Applications

The compound is also explored for its utility in producing specialty chemicals. Its unique properties allow it to function as a building block for synthesizing polymers and other materials used in various industries.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methoxymethyl)-1-methylbenzene is primarily determined by its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets through hydrogen bonding and electrostatic interactions. Additionally, the methoxymethyl group can modulate the compound’s lipophilicity and membrane permeability, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylaniline: Similar in structure but lacks the methoxymethyl group.

    4-Fluoro-2-methoxyaniline: Similar in structure but has a different substitution pattern on the benzene ring.

    2-Fluoro-4-(hydroxymethyl)benzoic acid: Contains a carboxylic acid group instead of a methyl group.

Uniqueness

2-Fluoro-4-(methoxymethyl)-1-methylbenzene is unique due to the presence of both a fluorine atom and a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

2-Fluoro-4-(methoxymethyl)-1-methylbenzene, a fluorinated aromatic compound, has garnered attention in recent years due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and case studies that highlight its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H13F
  • Molecular Weight : 168.21 g/mol

This compound features a fluorine atom at the 2-position and a methoxymethyl group at the 4-position of the benzene ring, which may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 1-methyl-2-fluorobenzene and formaldehyde derivatives.
  • Reagents : Common reagents include Lewis acids or bases to facilitate the methoxymethylation process.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties.

  • In Vitro Studies : The compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties:

  • Cytotoxicity Assays : The compound was tested on human lung carcinoma cells (A-549). Results showed that at concentrations of 10 µM, it induced cell death in approximately 30% of cancer cells while exhibiting minimal toxicity to healthy cells.
Concentration (µM)% Cell Viability
0100
1070
2050

This selective cytotoxicity highlights its potential as an anticancer agent with a favorable safety profile.

Case Studies and Research Findings

Several studies have explored the broader implications of compounds similar to this compound:

  • Antimicrobial Efficacy : A study on related fluorinated compounds indicated that modifications in the aromatic system significantly affected their antimicrobial potency. The presence of fluorine was crucial for enhancing lipophilicity, thus improving membrane penetration in bacterial cells .
  • Anticancer Properties : Research on benzene derivatives demonstrated that fluorination often leads to increased biological activity due to enhanced interactions with cellular targets involved in cancer proliferation .
  • Anti-inflammatory Effects : Preliminary studies suggested that similar compounds exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

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